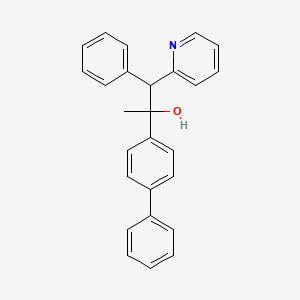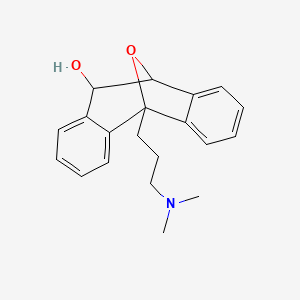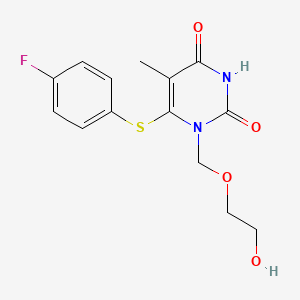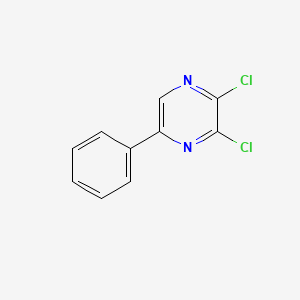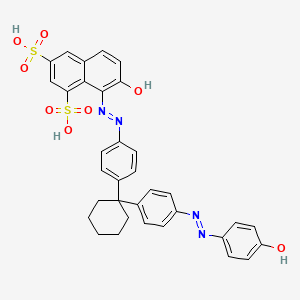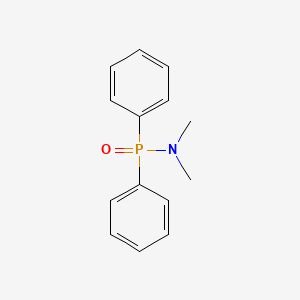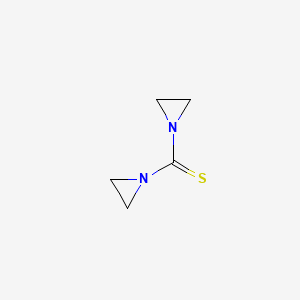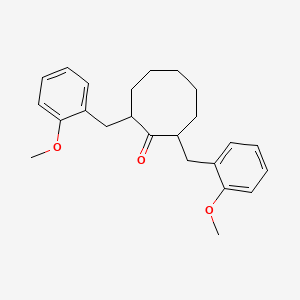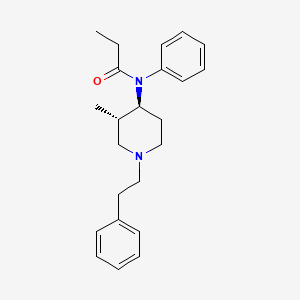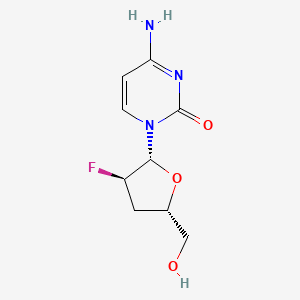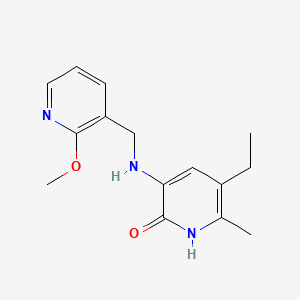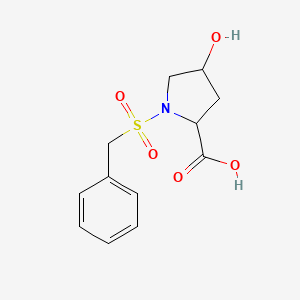
1-(Benzylsulfonyl)-4-hydroxyproline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzylsulfonyl)-4-hydroxyproline is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a benzylsulfonyl group attached to the proline ring, which is further hydroxylated at the fourth position. The unique structural features of this compound make it a valuable molecule for studying various chemical reactions and biological processes.
準備方法
The synthesis of 1-(Benzylsulfonyl)-4-hydroxyproline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the Proline Ring: The proline ring is protected to prevent unwanted reactions at specific sites.
Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group is introduced using benzylsulfonyl chloride in the presence of a base.
Hydroxylation: The protected proline derivative is hydroxylated at the fourth position using appropriate oxidizing agents.
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
化学反応の分析
1-(Benzylsulfonyl)-4-hydroxyproline undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzylsulfonyl group can be reduced to form benzylthio derivatives.
Substitution: The benzylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(Benzylsulfonyl)-4-hydroxyproline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(Benzylsulfonyl)-4-hydroxyproline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact molecular targets and pathways depend on the specific application and context of its use.
類似化合物との比較
1-(Benzylsulfonyl)-4-hydroxyproline can be compared with other similar compounds, such as:
1-(Benzylsulfonyl)-4-aminoproline: Similar structure but with an amino group instead of a hydroxyl group.
1-(Benzylsulfonyl)-4-methylproline: Similar structure but with a methyl group instead of a hydroxyl group.
1-(Phenylsulfonyl)-4-hydroxyproline: Similar structure but with a phenylsulfonyl group instead of a benzylsulfonyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
7469-25-2 |
|---|---|
分子式 |
C12H15NO5S |
分子量 |
285.32 g/mol |
IUPAC名 |
1-benzylsulfonyl-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO5S/c14-10-6-11(12(15)16)13(7-10)19(17,18)8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,15,16) |
InChIキー |
PXCAXESHASVBCJ-UHFFFAOYSA-N |
正規SMILES |
C1C(CN(C1C(=O)O)S(=O)(=O)CC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


